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Compound of Interest

Compound Name: 2,3,6-Tribromopyridine

Cat. No.: B181223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the characterization of

tribromopyridine derivatives. Due to the limited availability of specific experimental data for

2,3,6-tribromopyridine, this document focuses on its isomers: 2,3,5-tribromopyridine, 3,4,5-

tribromopyridine, and 2,4,6-tribromopyridine. The information presented is based on available

data for these analogs and general methodologies for halogenated pyridines.

Introduction
Tribromopyridines are halogenated heterocyclic compounds that serve as important building

blocks in organic synthesis for the development of pharmaceuticals, agrochemicals, and

materials science applications. The position of the bromine atoms on the pyridine ring

significantly influences the chemical reactivity, physicochemical properties, and biological

activity of these derivatives. Understanding the characterization of these isomers is crucial for

their effective utilization in research and development.

Physicochemical Properties
The physicochemical properties of tribromopyridine isomers are summarized in the table below.

These properties are critical for predicting their behavior in various chemical and biological

systems.
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Property
2,3,5-
Tribromopyridine

3,4,5-
Tribromopyridine

2,4,6-
Tribromopyridine

Molecular Formula C₅H₂Br₃N[1] C₅H₂Br₃N[2] C₅H₂Br₃N

Molecular Weight 315.80 g/mol [1] 315.79 g/mol [2] 315.79 g/mol

Appearance
White to pale yellow

crystalline powder[1]

White to Almost white

powder to crystal[2]

White to orange to

green powder to

crystal

Melting Point 120-123°C[1] 106.5-107.5°C 107 - 111 °C

Boiling Point
Decomposes before

boiling[1]

284.0±35.0°C (at 760

Torr)
284 °C

Solubility

Soluble in DCM, THF,

and DMF; insoluble in

water[1]

Not specified Not specified

Density 2.48 g/cm³[1]
2.406±0.06 g/cm³ (at

20°C and 760 Torr)
Not specified

CAS Number 75806-85-8[1] 2457-48-9[2] 2408-70-0

Synthesis and Characterization
The synthesis of tribromopyridine derivatives can be achieved through various halogenation

reactions of pyridine or its precursors. The characterization of these compounds relies on a

combination of spectroscopic techniques to confirm their structure and purity.

General Synthesis Protocols
Bromination of Aminopyridines: A common route to brominated pyridines involves the

bromination of aminopyridines followed by a Sandmeyer reaction to replace the amino group

with a bromine atom.

Step 1: Bromination: 2-Aminopyridine is treated with a brominating agent such as N-

bromosuccinimide (NBS) or liquid bromine in a suitable solvent like acetic acid or
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acetonitrile. The reaction temperature and time are optimized to achieve the desired degree

of bromination.

Step 2: Diazotization and Sandmeyer Reaction: The resulting bromo-aminopyridine is

diazotized using a solution of sodium nitrite in a strong acid like hydrobromic acid at low

temperatures (-5 to 15 °C). The diazonium salt is then treated with a copper(I) bromide

solution to yield the corresponding tribromopyridine.

Halogen Exchange: Another synthetic approach involves a halogen exchange reaction. For

instance, a trichloropyridine can be converted to a tribromopyridine by treatment with a bromine

source under specific reaction conditions.

Spectroscopic Characterization
The structural elucidation of tribromopyridine derivatives is typically performed using the

following spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons on

the pyridine ring. The chemical shifts and coupling constants are indicative of the

substitution pattern.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment,

which is crucial for confirming the isomeric structure.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides

information about its fragmentation pattern, which aids in structural confirmation. The isotopic

pattern of bromine is a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Characteristic absorption bands for the pyridine ring and C-Br bonds can be observed.

Note: Specific spectral data for individual tribromopyridine isomers are not readily available in

the public domain. The interpretation of spectra for a novel tribromopyridine derivative would

involve comparison with data for related halogenated pyridines and theoretical predictions.
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Potential Biological Activity and Screening
Protocols
Halogenated pyridines are known to exhibit a range of biological activities, including

antimicrobial and anticancer properties. While specific data for tribromopyridine derivatives is

limited, the following experimental protocols are commonly used to screen for such activities.

Antimicrobial Activity Screening
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This

method is widely used to determine the lowest concentration of a compound that inhibits the

visible growth of a microorganism.[3]

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or

fungi) is prepared.

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter

plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plate is incubated under appropriate conditions for the microorganism.

Determination of MIC: The MIC is determined as the lowest concentration of the compound

at which no visible growth is observed.

Anticancer Activity Screening
MTT Assay for Cytotoxicity: The MTT assay is a colorimetric assay for assessing cell metabolic

activity, which is used to measure the cytotoxicity of a compound against cancer cell lines.

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compound and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by
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metabolically active cells.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The results are used to calculate the IC₅₀ value (the

concentration of the compound that inhibits cell growth by 50%).

Workflow and Pathway Visualizations
As no specific signaling pathways for tribromopyridine derivatives have been elucidated, a

general experimental workflow for the synthesis and characterization of these compounds is

presented below.

Starting Materials
(e.g., Pyridine, Brominating Agent)

Chemical Synthesis
(e.g., Halogenation)

Purification
(e.g., Recrystallization, Chromatography)

Structural Characterization

Biological Activity Screening

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry

IR Spectroscopy Data Analysis and
Structure Elucidation

Antimicrobial Assays
(e.g., MIC)

Anticancer Assays
(e.g., MTT)
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Click to download full resolution via product page

Caption: General experimental workflow for the synthesis, characterization, and biological

evaluation of tribromopyridine derivatives.

This guide provides a foundational understanding of the characterization of tribromopyridine

derivatives based on the available information for its isomers. Further experimental

investigation is necessary to fully elucidate the properties and potential applications of 2,3,6-
tribromopyridine and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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